N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide
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Overview
Description
N’-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide is a complex organic compound with the molecular formula C25H22N4O2S and a molecular weight of 442.544 g/mol . This compound is characterized by its unique structure, which includes a quinazolinone core, a thioether linkage, and a hydrazide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thioether Formation: The quinazolinone derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride or potassium carbonate.
Hydrazide Formation: The resulting thioether compound is then treated with hydrazine hydrate to form the hydrazide moiety.
Condensation Reaction: Finally, the hydrazide is condensed with an aldehyde or ketone, in this case, 4-ethylbenzaldehyde, under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use primarily in research settings. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical biological processes, leading to its observed biological activities.
DNA Intercalation: The quinazolinone core may intercalate into DNA, disrupting its function and leading to cell death, which is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
N’-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide can be compared with other similar compounds:
N’-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide: Similar structure but with different substituents, leading to different biological activities.
N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide: Another derivative with variations in the phenyl ring substituents, affecting its chemical properties and applications.
Properties
Molecular Formula |
C25H22N4O2S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-(4-ethylphenyl)methylideneamino]-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H22N4O2S/c1-2-18-12-14-19(15-13-18)16-26-28-23(30)17-32-25-27-22-11-7-6-10-21(22)24(31)29(25)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,28,30)/b26-16+ |
InChI Key |
OUGDGIQUHGMGJM-WGOQTCKBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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